4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid
CAS No.: 5728-35-8
Cat. No.: VC8125358
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5728-35-8 |
|---|---|
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 4-(4-propan-2-ylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C16H16O2/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(10-8-14)16(17)18/h3-11H,1-2H3,(H,17,18) |
| Standard InChI Key | HOTQBHJGVGQWFS-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid is C₁₆H₁₆O₂, with a molecular weight of 264.31 g/mol. Its structure consists of two benzene rings connected by a single bond (biphenyl backbone), substituted by:
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A carboxylic acid (-COOH) group at the 4 position of one ring.
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An isopropyl (-CH(CH₃)₂) group at the 4' position of the opposing ring .
Key structural features:
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The biphenyl core enables π-π stacking interactions, relevant for materials applications.
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The isopropyl group introduces steric bulk, potentially influencing solubility and reactivity.
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The carboxylic acid moiety allows for hydrogen bonding and coordination chemistry .
Synthesis and Reaction Pathways
While no direct synthesis of 4'-isopropyl-[1,1'-biphenyl]-4-carboxylic acid is documented, analogous compounds suggest viable routes:
Suzuki-Miyaura Cross-Coupling
A common method for biphenyl synthesis involves coupling a boronic acid with a halogenated benzene derivative. For example:
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4-Bromobenzoic acid reacts with 4-isopropylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄).
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Reaction conditions: Base (e.g., Na₂CO₃), solvent (e.g., THF/H₂O), 80–100°C, 12–24 hours .
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Yields for similar reactions (e.g., 4'-propyl analogs) exceed 70% .
Friedel-Crafts Alkylation
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Step 1: Acylation of biphenyl with isopropyl chloride/aluminum chloride.
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Step 2: Oxidation of the ketone intermediate to carboxylic acid (e.g., using KMnO₄/H⁺) .
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Challenges include regioselectivity control, favoring para-substitution due to steric and electronic factors .
Ester Hydrolysis
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Precursor: 4'-Isopropyl-[1,1'-biphenyl]-4-carboxylate ester.
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Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yields the carboxylic acid .
Physical and Chemical Properties
Data inferred from structurally related compounds (e.g., 4'-propyl and 4-isopropyl biphenyl acids):
Spectroscopic Data:
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O-H stretch) .
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¹H NMR: δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.8–3.2 ppm (isopropyl CH), δ 7.2–8.1 ppm (aromatic protons) .
Applications and Industrial Relevance
Materials Science
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Metal-Organic Frameworks (MOFs): Carboxylic acid groups coordinate metal ions (e.g., Zn²⁺, Cu²⁺), forming porous structures for gas storage or catalysis .
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Liquid Crystals: Biphenyl derivatives with alkyl/aryl groups are common in nematic phases for displays .
Pharmaceutical Intermediates
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Drug Synthesis: Biphenyl carboxylic acids serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .
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Prodrug Design: Ester derivatives (e.g., isopropyl esters) enhance bioavailability .
Agrochemicals
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